Cephaibol D

Antibacterial screening Peptaibol pharmacology Natural product characterization

Cephaibol D is a 16-residue peptaibol antibiotic isolated from the fungus Acremonium tubakii DSM 12774, with a molecular weight of 1642.93 Da and a molecular formula of C80H123N17O20. It belongs to the cephaibol family, a group of peptaibols characterized by a high content of the unusual amino acids aminoisobutyric acid (Aib) and isovaline (Iva), and is reported to exhibit weak antibacterial activity.

Molecular Formula C80H123N17O20
Molecular Weight 1642.9 g/mol
Cat. No. B15566547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephaibol D
Molecular FormulaC80H123N17O20
Molecular Weight1642.9 g/mol
Structural Identifiers
InChIInChI=1S/C80H123N17O20/c1-44(2)35-52(85-58(103)40-82-65(110)73(4,5)91-68(113)76(10,11)93-69(114)77(12,13)92-66(111)74(6,7)88-61(106)53(83-45(3)99)37-47-29-24-21-25-30-47)60(105)87-75(8,9)67(112)94-80(18,19)72(117)96-41-49(100)38-55(96)63(108)86-51(32-33-57(81)102)59(104)89-79(16,17)71(116)97-42-50(101)39-56(97)64(109)90-78(14,15)70(115)95-34-26-31-54(95)62(107)84-48(43-98)36-46-27-22-20-23-28-46/h20-25,27-30,44,48-56,98,100-101H,26,31-43H2,1-19H3,(H2,81,102)(H,82,110)(H,83,99)(H,84,107)(H,85,103)(H,86,108)(H,87,105)(H,88,106)(H,89,104)(H,90,109)(H,91,113)(H,92,111)(H,93,114)(H,94,112)/t48?,49?,50?,51-,52-,53-,54-,55-,56-/m0/s1
InChIKeyRJJBAWKMFSQLEV-RWZHRGJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cephaibol D Procurement Guide: Structure, Source, and Baseline Characterization


Cephaibol D is a 16-residue peptaibol antibiotic isolated from the fungus Acremonium tubakii DSM 12774, with a molecular weight of 1642.93 Da and a molecular formula of C80H123N17O20 . It belongs to the cephaibol family, a group of peptaibols characterized by a high content of the unusual amino acids aminoisobutyric acid (Aib) and isovaline (Iva), and is reported to exhibit weak antibacterial activity [1]. Cephaibol D was identified as part of a mixture of novel peptaibols isolated during screening for new biologically active metabolites [2].

Why Cephaibol D Cannot Be Replaced by Other Peptaibols or Cephaibol Family Members


Peptaibols are a structurally diverse class of fungal peptides, and even minor sequence variations among family members can profoundly affect their biophysical and biological properties [1]. A comparative study of 14 naturally occurring peptaibols demonstrated that membrane pore formation efficiency varies by several orders of magnitude depending on peptide sequence and length [2]. Within the cephaibol family itself, functional specialization is evident: Cephaibol A exhibits pronounced anthelmintic activity (MIC values reported for antiparasitic action), while Cephaibol B and C display differential antifungal and cytotoxic profiles [3]. Cephaibol D is characterized by weak antibacterial activity and distinct membrane-modulating properties that differ from its more active congeners [4]. Consequently, substituting one cephaibol for another without empirical justification will yield inconsistent and non-reproducible experimental outcomes in membrane biophysics and antimicrobial screening.

Cephaibol D Quantitative Differentiation Evidence: Comparative Activity and Synthetic Accessibility


Cephaibol D Exhibits Weak Antibacterial Activity Relative to In-Class Peptaibols with Documented Potent Antimicrobial Efficacy

Cephaibol D is consistently characterized as possessing weak antibacterial activity, whereas other peptaibols, such as alamethicin F-30 and chrysospermin C, are documented to display antibiotic effects against fungi and measurable toxicity in murine models [1]. The activity of cephaibols as a class is markedly lower—by several orders of magnitude—than that of longer, highly membrane-active peptaibols in bilayer models [2]. While the original isolation study highlights the striking anthelmintic properties of cephaibol A as the principal constituent, no comparable potency is attributed to cephaibol D in the same publication [3].

Antibacterial screening Peptaibol pharmacology Natural product characterization

Cephaibol D Membrane Activity Classified as Weak, Differentiating It from Highly Membrane-Active Peptaibols

In a systematic comparison of membrane pore formation efficiency using an artificial bilayer lipid membrane model, cephaibols were classified among peptaibols exhibiting weak or no membrane activity [1]. This contrasts with highly membrane-active structures such as alamethicin F-30, chrysospermin C, texenomycin A, and paracelsin A, which displayed activity higher by several orders of magnitude [2]. The study established a direct correlation between membrane permeabilization efficiency and biological effects including antibiotic activity and murine toxicity [3].

Membrane biophysics Ion channel formation Peptaibol structure-activity relationship

First Total Synthesis of Cephaibol D Enables Synthetic Access Unavailable for Other Cephaibol Family Members

In 2020, the first total synthesis of the fungal antibiotic Cephaibol D was reported, achieving this milestone using an automated solid-phase peptide synthesis (SPPS) method employing diisopropylcarbodiimide (DIC) in the presence of ethyl cyanohydroxyiminoacetate (Oxyma) [1]. This synthetic methodology uniquely enabled the production of water-soluble Aib oligomers containing up to an unprecedented sequence of 17 consecutive Aib residues [2]. Critically, comparable total synthesis reports are absent from the literature for cephaibols A, B, C, or E, making Cephaibol D the sole family member with a demonstrated chemical synthesis route that does not require fermentation-based production [3].

Peptide synthesis Aib oligomer chemistry SPPS methodology

Cephaibol D Application Scenarios: Validated Use Cases Based on Differential Evidence


Negative Control or Low-Activity Reference in Peptaibol Ion Channel and Membrane Permeabilization Assays

Cephaibol D is ideally suited as a negative control or low-activity reference compound in bilayer lipid membrane experiments and ion channel electrophysiology studies. Its weak membrane pore formation activity, established in comparative peptaibol studies, provides a well-characterized baseline for distinguishing specific channel-forming activity from non-specific membrane perturbation [1]. This application is directly supported by its classification among peptaibols exhibiting weak membrane activity in artificial bilayer models [2].

Source Material for Chemical Derivatization and Synthetic Peptaibol Analog Development

The demonstrated total synthesis of Cephaibol D via automated SPPS provides researchers with a chemically accessible scaffold for structure-activity relationship (SAR) studies and analog development [1]. The synthetic route has been validated to produce water-soluble Aib oligomers of defined length, enabling systematic investigation of how peptide length and sequence modulate helical conformation and membrane interactions [2]. This positions Cephaibol D as a preferred starting point over fermentation-dependent cephaibols that lack established synthetic protocols [3].

Reference Standard for Analytical Method Development and Quality Control in Peptaibol Research

Cephaibol D serves as a valuable reference standard for developing analytical methods targeting peptaibols, including HPLC purity assessment, mass spectrometric identification, and NMR structural characterization. Its well-defined molecular formula (C80H123N17O20) and molecular weight (1642.93 Da) provide unambiguous parameters for method validation [1]. The availability of synthetic material further enhances its utility as a calibration standard, ensuring consistency across laboratories and analytical platforms [2].

Comparative Pharmacology Studies Investigating Structure-Activity Relationships Among Cephaibol Congeners

As a structurally characterized member of the cephaibol family with weak antibacterial activity, Cephaibol D provides a critical comparator for elucidating the structural determinants of antimicrobial potency within this peptaibol subfamily [1]. Its distinct activity profile relative to Cephaibol A (pronounced anthelmintic action) and Cephaibols B/C (differential antifungal and cytotoxic activities) makes it essential for SAR studies aiming to correlate specific sequence features with biological function [2].

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